4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde

Übersicht

Beschreibung

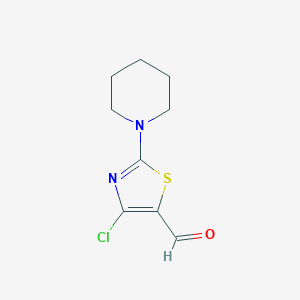

4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group and a piperidino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde typically involves the reaction of 4-chloro-2-aminothiazole with piperidine and a suitable aldehyde. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: 4-Chloro-2-(1-piperidino)-5-thiazolecarboxylic acid.

Reduction: 4-Chloro-2-(1-piperidino)-5-thiazolemethanol.

Substitution: 4-Amino-2-(1-piperidino)-5-thiazolecarboxaldehyde.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for:

- Antimicrobial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria. It acts by inhibiting bacterial growth through interference with essential cellular processes.

- Anticancer Properties : Studies indicate that it can inhibit cancer cell proliferation by disrupting microtubule dynamics, which is essential for mitosis. This mechanism involves binding to tubulin, thereby preventing its polymerization.

Organic Synthesis

This compound is utilized as an intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile reagent in organic chemistry.

Biological Studies

Research has highlighted the compound's role in biological applications, particularly its effects on the central nervous system:

- Neuropharmacological Effects : It acts as an antagonist to corticotropin-releasing factor (CRF) receptors, which are implicated in stress responses and anxiety disorders. This suggests potential therapeutic applications for anxiety and alcohol dependence.

Anticancer Activity

A study published in 2023 evaluated the anticancer effects of various thiazole derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines using the National Cancer Institute's protocols. Specific structural modifications were found to enhance efficacy (Table 1).

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | SNB-19 | 10 | Tubulin inhibition |

| Compound B | NCI-H460 | 12 | Apoptosis induction |

| Compound C | MCF-7 | 8 | Cell cycle arrest |

Antibacterial Evaluation

Another investigation focused on the antibacterial properties of this compound revealed promising activity against resistant bacterial strains (Table 2).

| Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 16 | 20 ± 0.5 |

| Staphylococcus aureus | 8 | 25 ± 0.3 |

| Pseudomonas aeruginosa | 32 | 15 ± 0.2 |

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperidino group enhances its binding affinity to biological targets, while the thiazole ring contributes to its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-2-(1-piperidino)-5-thiazolecarboxylic acid

- 4-Chloro-2-(1-piperidino)-5-thiazolemethanol

- 4-Amino-2-(1-piperidino)-5-thiazolecarboxaldehyde

Uniqueness

4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biologische Aktivität

4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde (CAS No. 139670-00-1) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, making it a candidate for further therapeutic development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a thiazole ring, a piperidine moiety, and an aldehyde functional group. This unique combination contributes to its biological activity.

Thiazole derivatives are known to interact with various biological targets, influencing multiple biochemical pathways. The proposed mechanisms of action for this compound include:

- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, specifically at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Apoptosis Induction : The compound has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to apoptotic cell death in cancer cells .

- Interaction with Enzymes : It may interact with enzymes involved in DNA repair and replication, contributing to its cytotoxic effects against cancer cells.

Anticancer Activity

This compound has been evaluated for its cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.10 | Induces apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 5.36 | Causes G2/M phase arrest and apoptosis |

| Vero (Normal Cells) | >100 | Selective toxicity towards cancer cells |

These results indicate that the compound exhibits significant anticancer activity with a higher selectivity for tumor cells over normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial effects. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

Recent studies have highlighted the efficacy of thiazole derivatives, including this compound, in preclinical models:

- In Vivo Studies : In animal models bearing tumors, treatment with this compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to its ability to induce apoptosis selectively in cancer cells while sparing normal tissues .

- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics enhances overall efficacy, suggesting a potential role in combination therapies for cancer treatment.

Eigenschaften

IUPAC Name |

4-chloro-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2OS/c10-8-7(6-13)14-9(11-8)12-4-2-1-3-5-12/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHYBGQGFSRXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397071 | |

| Record name | 4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139670-00-1 | |

| Record name | 4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.